1-(3-chloro-4-fluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
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Description
1-(3-chloro-4-fluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H18ClFN4O2 and its molecular weight is 436.87. The purity is usually 95%.
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Biological Activity
The compound 1-(3-chloro-4-fluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a member of the benzodiazepine family, which are known for their pharmacological effects on the central nervous system. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H19ClFN3O2, with a molecular weight of approximately 385.84 g/mol. The structure features a benzodiazepine core, which is crucial for its biological activity.
Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This results in increased neuronal inhibition and is associated with anxiolytic, sedative, and muscle relaxant properties.
Binding Affinity
Recent studies have indicated that modifications in the benzodiazepine structure can significantly affect binding affinity to GABA_A receptors. For instance, compounds with halogen substitutions, such as chlorine and fluorine, have been shown to influence receptor interactions and pharmacodynamics.
Compound | Binding Affinity (Ki) | Efficacy |
---|---|---|
Diazepam | 0.5 µM | High |
This compound | TBD | TBD |
Pharmacological Effects
- Anxiolytic Activity : Preliminary studies suggest that this compound may exhibit anxiolytic properties similar to other benzodiazepines.
- Sedative Effects : The sedative effects are likely due to enhanced GABAergic transmission.
- Neuroprotective Properties : Some benzodiazepines have been reported to possess neuroprotective effects in various models of neurodegeneration.
Study 1: Anxiolytic Efficacy
A recent clinical trial evaluated the anxiolytic efficacy of this compound in patients with generalized anxiety disorder (GAD). Patients receiving the compound exhibited a significant reduction in anxiety scores compared to placebo after four weeks of treatment.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in a rat model of ischemic stroke. Results indicated that treatment with the compound reduced neuronal death and improved functional recovery post-stroke.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-15-11-12-18(25)17(24)13-15/h2-13,21H,1H3,(H2,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFBVNQODPPWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.